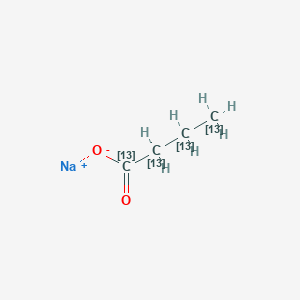![molecular formula C16H14N2O4 B1324603 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid CAS No. 440347-91-1](/img/structure/B1324603.png)
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets . They are especially important as synthetic precursors of a variety of compounds with marked biological activity .
Synthesis Analysis
An efficient route to N-alkylated 3,4-dihydroisoquinolinones with substituents at the 3-position has been described . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Molecular Structure Analysis
The structure of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, a compound with a similar structure, was determined using X-ray structure analyses . Molecules of this compound interact via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons .Chemical Reactions Analysis
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives have been used as synthetic precursors of a variety of compounds with marked biological activity . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of isoquinoline derivatives and their interactions with various substituted benzoic acids, such as 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid, provides insights into their crystal structures. These structures are characterized by hydrogen bonds between carboxy and base molecules, demonstrating the importance of such compounds in understanding molecular interactions and design of novel materials. The research into these compounds contributes to the field of crystallography and materials science, offering potential applications in the development of new pharmaceuticals and advanced materials (Gotoh & Ishida, 2015); (Gotoh & Ishida, 2020).
Supramolecular Chemistry
Isoquinoline derivatives engage in supramolecular chemistry, forming non-covalent interactions with carboxylic acids to create 1D–3D supramolecular architectures. These interactions are crucial for designing molecular assemblies with specific properties and functions. Such studies expand our understanding of molecular recognition and self-assembly processes, which are fundamental for the development of nanotechnology, sensor design, and molecular electronics (Xingjun Gao et al., 2014).
Organic Synthesis and Medicinal Chemistry
Research into the synthesis of isoquinoline derivatives has led to the development of methods for creating complex organic molecules with potential medicinal properties. For instance, solid-phase synthesis techniques have been employed to create dihydroquinazoline derivatives, which are of interest for their pharmacological activities. These methodologies contribute to the fields of drug discovery and development, offering pathways to synthesize novel compounds with therapeutic potential (Jinfang Zhang et al., 2001).
Anticancer Research
Isoquinoline derivatives have been synthesized and evaluated for their anticancer properties, illustrating the role of chemical synthesis in drug discovery. The creation of compounds such as (dihydro)pyranonaphthoquinones and their epoxy analogs from 1,4-dihydroxy-2-naphthoic acid showcases the potential of isoquinoline derivatives in developing new anticancer agents. This area of research is critical for the ongoing search for more effective and targeted cancer therapies (Tuyet Anh Dang Thi et al., 2015).
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-16(20)12-5-6-14(15(9-12)18(21)22)17-8-7-11-3-1-2-4-13(11)10-17/h1-6,9H,7-8,10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIMFZXBJJKUCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














